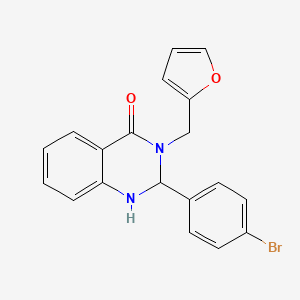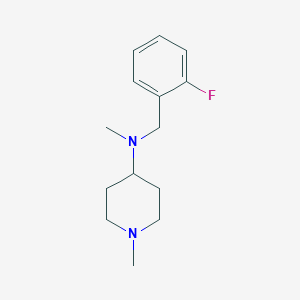
2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has been the subject of extensive scientific research. It is a member of the quinazolinone family of compounds, which have been found to have a wide range of biological activities.
作用機序
The mechanism of action of 2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it is thought to exert its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of enzymes involved in inflammation and cancer progression. It has also been shown to activate certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 and matrix metalloproteinases. It has also been found to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the replication of certain viruses, such as HIV and hepatitis C virus. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its high yield of synthesis, its wide range of biological activities, and its potential therapeutic applications. However, there are also some limitations to its use. For example, it may have off-target effects on other signaling pathways in the body, which could limit its specificity. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in humans.
将来の方向性
There are many potential future directions for research on 2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone. One area of interest is the development of more potent and selective analogs of the compound, which could be used as therapeutic agents for a variety of diseases. Another area of interest is the investigation of the compound's mechanism of action, which could lead to the discovery of new signaling pathways and targets for drug development. Finally, the compound's potential use in combination therapy with other drugs should be explored, as this could enhance its therapeutic efficacy and reduce potential side effects.
合成法
The synthesis of 2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-furancarboxaldehyde, 4-bromoaniline, and cyclohexanone in the presence of a catalyst. The reaction proceeds via a multistep process, which involves the formation of an imine intermediate, followed by cyclization and reduction. The yield of the reaction is typically high, and the compound can be purified by recrystallization.
科学的研究の応用
2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(4-bromophenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2/c20-14-9-7-13(8-10-14)18-21-17-6-2-1-5-16(17)19(23)22(18)12-15-4-3-11-24-15/h1-11,18,21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFUDRFYLJIBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4892357.png)

![1-(2-fluorobenzyl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,4-diazepane](/img/structure/B4892371.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B4892384.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892387.png)
![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B4892394.png)
![N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B4892397.png)
![6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4892416.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone hydrochloride](/img/structure/B4892425.png)
![4-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4892435.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone](/img/structure/B4892437.png)
![methyl 4-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4892444.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline](/img/structure/B4892457.png)
